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molecular formula C18H32S B052671 3-Tetradecylthiophene CAS No. 110851-66-6

3-Tetradecylthiophene

Cat. No. B052671
M. Wt: 280.5 g/mol
InChI Key: CAEIOINMYGTXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09337358B2

Procedure details

3-Tetradecylthiophene (5.6 g, 20 mmol) was dissolved in 30 mL of dry DMF. NBS (3.56 g, 20 mmol) was dissolved in 20 mL of DMF. At room temperature, the NBS solution was add to the 3-tetradecylthiophene solution dropwise. The reaction mixture was stirred in dark overnight. The reaction mixture was then poured onto ice, and then extracted with tert-butyl methyl ether (50 mL×3). The organic layer was collected and washed with half-brine (5×100 mL). After the organic layer was dried by MgSO4, the solvent was removed by rotary evaporation. The organic solution thus formed was dried by vacuum pump to give 2-bromo-3-tetradecylthiophene as a colorless oil. The product was used as is in the next step without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:15]1[CH:19]=[CH:18][S:17][CH:16]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C1C(=O)N([Br:27])C(=O)C1>CN(C=O)C>[Br:27][C:16]1[S:17][CH:18]=[CH:19][C:15]=1[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)C1=CSC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.56 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)C1=CSC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred in dark overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether (50 mL×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
WASH
Type
WASH
Details
washed with half-brine (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried by MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
The organic solution thus formed
CUSTOM
Type
CUSTOM
Details
was dried by vacuum pump

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1SC=CC1CCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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